Cas no 112671-42-8 (4-Bromo-1-iodo-2-nitrobenzene)

4-Bromo-1-iodo-2-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-1-iodo-2-nitrobenzene
- 4-Bromo-1-iodo-2-nitro-benzene
- 5-Bromo-2-iodonitrobenzene
- 4-broMo-2-nitroiodobenzene
- 2-nitro-4-broMo-iodobenzene
- Benzene, 4-broMo-1-iodo-2-nitro-
- 1-Iodo-2-nitro-4-bromobenzene
- EBD25704
- WT82445
- AS04506
- AS03369
- SY029593
- BC005263
- ST2411134
- AB0034807
- X9023
-
- MDL: MFCD11505492
- インチ: 1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
- InChIKey: XLUAZLDTZYHVSO-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=C([H])C(=C([H])C=1[N+](=O)[O-])Br
計算された属性
- せいみつぶんしりょう: 326.83900
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 161
- トポロジー分子極性表面積: 45.8
じっけんとくせい
- 密度みつど: 2.349
- ゆうかいてん: 88-92°C
- ふってん: 320℃ at 760 mmHg
- PSA: 45.82000
- LogP: 3.48510
4-Bromo-1-iodo-2-nitrobenzene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
4-Bromo-1-iodo-2-nitrobenzene 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-Bromo-1-iodo-2-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W009088-5g |
Benzene, 4-bromo-1-iodo-2-nitro- |
112671-42-8 | 99.63% | 5g |
$23.0 | 2022-04-28 | |
eNovation Chemicals LLC | D783665-100g |
4-bromo-1-iodo-2-nitrobenzene |
112671-42-8 | 97% | 100g |
$900 | 2024-06-05 | |
abcr | AB272661-5 g |
4-Bromo-1-iodo-2-nitrobenzene; 98% |
112671-42-8 | 5 g |
€259.50 | 2023-07-20 | ||
Enamine | EN300-39629-0.5g |
4-bromo-1-iodo-2-nitrobenzene |
112671-42-8 | 95.0% | 0.5g |
$19.0 | 2025-03-16 | |
Enamine | EN300-39629-1.0g |
4-bromo-1-iodo-2-nitrobenzene |
112671-42-8 | 95.0% | 1.0g |
$19.0 | 2025-03-16 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY029593-10g |
4-Bromo-1-iodo-2-nitrobenzene |
112671-42-8 | ≥98% | 10g |
¥73.00 | 2024-07-09 | |
eNovation Chemicals LLC | D210394-25g |
4-bromo-1-iodo-2-nitrobenzene |
112671-42-8 | 95% | 25g |
$570 | 2024-05-24 | |
Alichem | A013032869-250mg |
5-Bromo-2-iodonitrobenzene |
112671-42-8 | 97% | 250mg |
$494.40 | 2023-09-04 | |
eNovation Chemicals LLC | D554021-1g |
4-BroMo-1-iodo-2-nitrobenzene |
112671-42-8 | 97% | 1g |
$209 | 2023-09-03 | |
TRC | B511790-1g |
4-Bromo-1-iodo-2-nitrobenzene |
112671-42-8 | 1g |
$ 80.00 | 2022-06-07 |
4-Bromo-1-iodo-2-nitrobenzene サプライヤー
4-Bromo-1-iodo-2-nitrobenzene 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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10. Bacteriological
4-Bromo-1-iodo-2-nitrobenzeneに関する追加情報
Chemical Profile of 4-Bromo-1-iodo-2-nitrobenzene (CAS No. 112671-42-8)
4-Bromo-1-iodo-2-nitrobenzene, identified by its Chemical Abstracts Service (CAS) number 112671-42-8, is a significant intermediate in modern synthetic organic chemistry. This compound belongs to the class of nitroaromatics, characterized by the presence of both bromo and iodo substituents on a benzene ring, which endows it with unique reactivity and utility in pharmaceutical and materials science applications. The precise arrangement of these functional groups makes it a valuable building block for constructing more complex molecular architectures.
The synthesis of 4-Bromo-1-iodo-2-nitrobenzene typically involves multi-step reactions starting from commercially available aromatic precursors. The introduction of the nitro group at the 2-position is often achieved through nitration, followed by selective halogenation at the 1- and 4-positions. The presence of both bromo and iodo atoms introduces distinct electronic and steric effects, which can be exploited in subsequent transformations. For instance, the iodo group is more reactive in cross-coupling reactions compared to the bromo group, allowing for selective modifications at different positions on the benzene ring.
In recent years, 4-Bromo-1-iodo-2-nitrobenzene has garnered attention in the development of novel pharmaceutical agents. Its structural features make it an excellent candidate for generating biaryl compounds, which are prevalent in many biologically active molecules. Researchers have leveraged its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct complex heterocyclic frameworks. These frameworks are often investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.
One notable application of 4-Bromo-1-iodo-2-nitrobenzene is in the synthesis of substituted phenols and quinones. The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions, while the halogen atoms provide handles for further functionalization. This versatility has been exploited in designing molecules with enhanced binding affinity to biological targets. For example, derivatives of this compound have been shown to modulate enzyme activity by occupying specific pockets within protein structures.
The pharmaceutical industry has also explored 4-Bromo-1-iodo-2-nitrobenzene as a precursor for developing advanced materials. Its ability to undergo polymerization or incorporation into coordination complexes has led to the creation of novel functional materials with applications in photovoltaics, catalysis, and sensors. The nitro group contributes to electron-withdrawing effects, influencing the electronic properties of resulting polymers or metal complexes. Such materials are being studied for their potential in next-generation electronic devices and energy storage systems.
Recent advancements in computational chemistry have further highlighted the importance of 4-Bromo-1-iodo-2-nitrobenzene as a key intermediate. Molecular modeling studies have revealed that its unique substitution pattern influences both its electronic distribution and steric environment, making it an ideal scaffold for drug discovery efforts. By integrating experimental data with theoretical predictions, researchers can optimize synthetic routes and predict biological activity with greater accuracy.
The use of 4-Bromo-1-iodo-2-nitrobenzene in medicinal chemistry extends beyond small-molecule drug development. It has been incorporated into peptidomimetics and nucleoside analogs, where its aromatic core provides stability while allowing for selective modifications at peripheral positions. This approach has enabled the creation of molecules with improved pharmacokinetic profiles and reduced toxicity compared to traditional scaffolds.
In conclusion, 4-Bromo-1-iodo-2-nitrobenzene (CAS No. 112671-42-8) represents a cornerstone compound in synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural features and reactivity make it indispensable for constructing complex molecules with pharmaceutical and material science applications. As research continues to uncover new methodologies for its utilization, its significance is expected to grow even further.
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